molecular formula C10H13BrO B2874485 1-Bromo-3-(2-methylpropoxy)benzene CAS No. 223564-75-8

1-Bromo-3-(2-methylpropoxy)benzene

Cat. No.: B2874485
CAS No.: 223564-75-8
M. Wt: 229.117
InChI Key: QTAHPJXZROQDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Aryl Halides as Synthetic Intermediates in Fine Chemical Synthesis

Aryl halides, which are aromatic compounds containing one or more halogen atoms directly bonded to an aromatic ring, are fundamental building blocks in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. acs.orgchemicalbook.com Their importance stems largely from their ability to participate in a diverse range of metal-catalyzed cross-coupling reactions. nih.gov Transformations such as the Suzuki-Miyaura, Heck, Stille, and Buchwald-Hartwig reactions utilize aryl halides to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov

The reactivity of aryl halides in these transformations is dependent on the nature of the halogen, with the general trend being I > Br > Cl > F. nih.gov Aryl bromides, such as the subject of this article, offer a good balance of reactivity and stability, making them more reactive than the often-inert aryl chlorides but more cost-effective and readily available than many aryl iodides. epo.org This balance makes them workhorse substrates in both academic research and industrial-scale synthesis. nih.gov The ability to selectively functionalize the carbon-bromine bond provides a powerful tool for constructing complex molecular architectures from simpler, commercially available precursors. acs.org

Role of Ether Functionality in Modulating Molecular Properties and Reactivity

The ether functional group, characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), plays a crucial role in tailoring the physicochemical properties of a molecule. ucalgary.ca Ethers are generally chemically stable and less reactive than other oxygen-containing functional groups like alcohols or carboxylic acids. orgchemres.org This stability makes them valuable as protecting groups or as inert scaffolds within a larger molecule.

The presence of an ether linkage influences several key molecular properties:

Polarity and Boiling Point: Ethers are moderately polar but cannot act as hydrogen bond donors to each other, resulting in lower boiling points than alcohols of similar molecular weight. youtube.com

Reactivity: In aryl ethers, the alkoxy group (-OR) is an electron-donating group through resonance, activating the aromatic ring towards electrophilic aromatic substitution and directing incoming substituents to the ortho and para positions.

Overview of 1-Bromo-3-(2-methylpropoxy)benzene within the Context of Brominated Alkoxybenzenes

This compound, also known as 1-bromo-3-isobutoxybenzene, is a disubstituted aromatic compound. Its structure features a bromine atom and an isobutoxy group (-OCH₂CH(CH₃)₂) positioned meta to each other on a benzene (B151609) ring. This arrangement of an electron-withdrawing halogen and an electron-donating alkoxy group results in specific reactivity patterns and physical properties.

Physicochemical Properties

Specific experimental data for this compound is not widely published. However, its properties can be predicted and compared with those of its isomers and related compounds.

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Features
This compound223564-75-8 bldpharm.comC₁₀H₁₃BrO229.11Meta-substituted. Combination of electron-donating and -withdrawing groups.
1-Bromo-4-(2-methylpropoxy)benzene30752-23-9 nih.govC₁₀H₁₃BrO229.11 nih.govPara-substituted isomer. Properties influenced by symmetry.
1-Bromo-3-isobutylbenzene139155-55-8 nih.govC₁₀H₁₃Br213.11 nih.govLacks the ether oxygen; isobutyl group is weakly electron-donating.
1-Bromo-3-chlorobenzene108-37-2 spectrabase.comC₆H₄BrCl191.45 spectrabase.comContains two deactivating halogen substituents.

Synthetic Approaches

The synthesis of this compound can be achieved through established methods for aryl ether formation.

Williamson Ether Synthesis: This is a classic and straightforward method involving the reaction of a phenoxide with an alkyl halide. orgchemres.orgmasterorganicchemistry.com In this case, 3-bromophenol (B21344) would be deprotonated with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the 3-bromophenoxide anion. This nucleophile is then reacted with an isobutyl halide, such as 1-bromo-2-methylpropane, via an Sₙ2 reaction to yield the final product. ucalgary.cayoutube.com

Ullmann Condensation: This method involves the copper-catalyzed coupling of an aryl halide with an alcohol. mdpi.comwikipedia.org The synthesis could potentially be achieved by reacting 1,3-dibromobenzene (B47543) with isobutanol in the presence of a copper catalyst and a base. This approach can require high temperatures, but modern methods using specific ligands can facilitate the reaction under milder conditions. union.eduacs.org

Research Landscape and Key Challenges in Aryl Bromide and Ether Chemistry

The chemistry of aryl bromides and ethers is a mature field that continues to evolve, driven by the need for more efficient, sustainable, and versatile synthetic methods.

Challenges in Aryl Bromide Chemistry:

Catalyst Efficiency: While palladium catalysts are highly effective for many cross-coupling reactions, challenges remain in developing catalysts that are cheap, robust, and have high turnover numbers for a wide range of substrates, including sterically hindered or electronically deactivated aryl bromides. nih.gov

Greener Methods: Traditional halogenation methods can use harsh reagents. Developing enzymatic or more environmentally benign halogenation processes with high regioselectivity is an ongoing area of research.

Orthogonal Reactivity: In molecules with multiple halogen atoms (e.g., bromo-chloro-arenes), achieving selective reaction at the C-Br bond without affecting the C-Cl bond is a valuable strategy for sequential functionalization. beilstein-journals.org

Challenges in Aryl Ether Chemistry:

Synthesis of Sterically Hindered Ethers: The formation of ethers from sterically bulky alcohols or ortho-substituted aryl halides can be difficult. Sₙ2 reactions like the Williamson synthesis are sensitive to steric hindrance, and alternative methods are actively being sought. acs.org

C-O Bond Cleavage: The carbon-oxygen bond in aryl ethers is very strong and generally unreactive. Developing selective and mild methods to cleave this bond is a significant challenge but offers a powerful strategy for using phenols and their derivatives as "traceless" directing groups or as alternatives to aryl halides in coupling reactions. mdpi.com

Sustainable Synthesis: Traditional methods like the Williamson synthesis produce salt byproducts. Catalytic versions that use weaker alkylating agents or alternative coupling strategies like dehydrogenative coupling are being explored to improve atom economy and reduce waste. acs.orgorgchemres.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAHPJXZROQDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Bromo 3 2 Methylpropoxy Benzene and Analogues

Classical Etherification Approaches for Alkoxybenzene Synthesis

The formation of the alkoxybenzene core is a critical first step in the synthesis of the target molecule. The Williamson ether synthesis remains a widely used and versatile method for this transformation.

Williamson Ether Synthesis: Scope, Limitations, and Mechanistic Insights

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a fundamental and broadly applicable method for preparing both symmetrical and asymmetrical ethers. byjus.comwikipedia.org The reaction typically involves the nucleophilic substitution of a halide ion from an alkyl halide by an alkoxide ion, which is generated by deprotonating an alcohol with a strong base. byjus.comjk-sci.comcareers360.com The mechanism proceeds via an SN2 pathway, where the alkoxide performs a backside attack on the carbon atom bearing the leaving group. byjus.comwikipedia.org This concerted mechanism, involving simultaneous bond formation and cleavage, dictates the stereochemical outcome of the reaction, resulting in an inversion of configuration at the stereocenter if one is present. numberanalytics.com

The synthesis of an alkoxybenzene like 3-(2-methylpropoxy)benzene would involve the reaction of a phenoxide with an appropriate alkyl halide. For the synthesis of the target compound, this would entail reacting 3-bromophenol (B21344) with a base to form the corresponding phenoxide, followed by reaction with 1-bromo-2-methylpropane.

Scope: The Williamson ether synthesis is highly versatile, allowing for the preparation of a wide array of ethers from various alcohols and alkylating agents. wikipedia.orgscienceinfo.com It is effective for primary alkyl halides, and the alkoxide can be primary, secondary, or tertiary. masterorganicchemistry.com

Limitations: The primary limitation of the Williamson ether synthesis is its susceptibility to a competing E2 elimination reaction, especially with sterically hindered or secondary and tertiary alkyl halides. byjus.comscienceinfo.com In the presence of a strong base like an alkoxide, these substrates will preferentially form alkenes. scienceinfo.com For instance, attempting to synthesize tert-butyl phenyl ether from sodium phenoxide and tert-butyl chloride would result almost exclusively in the formation of isobutylene. Furthermore, while phenoxides can be used, the synthesis of diaryl ethers using this method is generally not feasible with unactivated aryl halides. jk-sci.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the reaction conditions is paramount for maximizing the yield and purity of the desired ether product while minimizing side reactions. Key parameters that can be manipulated include the choice of base, solvent, temperature, and the use of catalysts.

Base and Solvent: The choice of base and solvent significantly impacts the reaction rate and outcome. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used to generate the alkoxide. numberanalytics.com Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they effectively solvate the cation, thereby increasing the nucleophilicity of the alkoxide ion. numberanalytics.com The use of a strong base in a polar aprotic solvent generally leads to higher yields compared to weaker bases in protic solvents. numberanalytics.com

Temperature: Increasing the reaction temperature can accelerate the rate of the Williamson ether synthesis. However, higher temperatures can also promote side reactions, particularly elimination. numberanalytics.com Therefore, a balance must be struck to achieve a reasonable reaction time without compromising the yield.

Catalysis: In some cases, particularly with less reactive alkylating agents, a catalyst can be employed to improve the reaction rate. The addition of a catalytic amount of a soluble iodide salt can facilitate a halide exchange with a less reactive alkyl chloride, generating a more reactive alkyl iodide in situ. scienceinfo.com Phase-transfer catalysts can also be beneficial, especially in industrial settings, as they can improve reaction efficiency. careers360.comnumberanalytics.com For particularly challenging reactions, silver salts like silver oxide (Ag₂O) can be used under milder conditions, as they assist in the departure of the halide leaving group without the need for a strong base. byjus.comlibretexts.org

Microwave-Assisted Synthesis: A modern approach to optimizing the Williamson ether synthesis involves the use of microwave irradiation. numberanalytics.comsacredheart.edu Microwaves can rapidly and uniformly heat the reactants, leading to a significant reduction in reaction time and often an improvement in yield compared to conventional heating methods. sacredheart.edu For example, the synthesis of 1-ethoxydodecane, which traditionally requires a 60-70 minute reflux, was optimized using microwave synthesis to be completed in just 3 minutes with a higher yield. sacredheart.edu Variables such as time, temperature, and wattage can be fine-tuned to achieve the best results. sacredheart.eduacs.org

The following table summarizes the effect of different reaction parameters on the Williamson ether synthesis:

ParameterEffect on ReactionConsiderations
Base A stronger base leads to a higher concentration of the nucleophilic alkoxide, increasing the reaction rate.Strong bases can also promote elimination side reactions, especially with sterically hindered substrates.
Solvent Polar aprotic solvents (e.g., DMF, DMSO) enhance the nucleophilicity of the alkoxide, accelerating the SN2 reaction.Protic solvents can solvate the alkoxide, reducing its nucleophilicity and slowing the reaction.
Temperature Higher temperatures increase the reaction rate.Can also increase the rate of competing elimination reactions, potentially lowering the yield of the desired ether.
Catalyst Phase-transfer catalysts can facilitate the reaction between reactants in different phases. Iodide salts can convert less reactive alkyl chlorides/bromides to more reactive alkyl iodides.The choice of catalyst depends on the specific reactants and reaction conditions.
Microwave Irradiation Significantly reduces reaction times and can improve yields.Requires specialized equipment.

Aromatic Bromination Strategies for Halogenated Aryl Ethers

Once the alkoxybenzene is synthesized, the next step is the introduction of a bromine atom onto the aromatic ring. The regioselectivity of this bromination is crucial for obtaining the desired 1-bromo-3-(2-methylpropoxy)benzene isomer.

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic aromatic substitution (SEAr) is the most common method for introducing a halogen to an aromatic ring. nih.govmdpi.comresearchgate.net The reaction involves the attack of an electrophile (in this case, a bromonium ion or a polarized bromine species) on the electron-rich aromatic ring. ucalgary.ca The regiochemical outcome of the substitution is governed by the electronic properties of the substituent already present on the ring.

To generate a sufficiently electrophilic bromine species, a Lewis acid catalyst is often employed. ucalgary.ca The Lewis acid, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), coordinates with Br₂, polarizing the Br-Br bond and generating a more potent electrophile. ucalgary.caoup.com

The choice and strength of the Lewis acid can influence the reaction's selectivity and rate. For instance, zirconium(IV) chloride has been shown to be a highly effective catalyst for certain brominations. nih.govresearchgate.net In contrast, Brønsted acids tend to promote ring bromination, while some Lewis acids under specific conditions can favor benzylic bromination if an alkyl side chain is present. nih.gov For substrates with electron-rich aromatic rings, both Lewis and Brønsted acids typically lead to ring bromination. nih.gov

The (2-methylpropoxy) group on the benzene (B151609) ring is an activating substituent, meaning it increases the rate of electrophilic aromatic substitution compared to benzene itself. libretexts.orglibretexts.org This is due to the oxygen atom's lone pairs, which can donate electron density to the aromatic ring through resonance. libretexts.org This resonance effect outweighs the inductive electron-withdrawing effect of the electronegative oxygen atom. libretexts.org

The activating nature of the alkoxy group directs incoming electrophiles to the ortho and para positions, as the resonance structures show an increased electron density at these carbons. libretexts.org The (2-methylpropoxy) group is an ortho, para-director.

The steric bulk of the (2-methylpropoxy) group also plays a significant role. While the ortho positions are electronically activated, the steric hindrance from the bulky isobutoxy group can disfavor attack at these positions, leading to a higher proportion of the para-substituted product. However, in the case of 3-(2-methylpropoxy)benzene, the para position is already occupied by the bromo-substituent in the final target molecule. Therefore, the initial bromination of (2-methylpropoxy)benzene would be expected to yield a mixture of ortho- and para-bromo isomers. To synthesize the meta-isomer, a different synthetic strategy would be required, likely involving the installation of a meta-directing group that is later converted to the desired substituent or starting with a meta-substituted precursor.

The interplay of electronic and steric effects ultimately determines the final product distribution. nsf.gov For alkoxybenzenes, the electron-donating effect of the oxygen atom is the dominant factor in determining the regioselectivity of the bromination. basna.ir

Alternative Halogenation Reagents and Protocols (e.g., N-Bromosuccinimide)

N-Bromosuccinimide (NBS) stands out as a versatile and widely utilized reagent for the bromination of aromatic compounds, including the precursors to this compound. wikipedia.orgmanac-inc.co.jp It serves as a convenient and easier-to-handle alternative to liquid bromine. manac-inc.co.jpmasterorganicchemistry.com The reactivity of NBS allows for the bromination of electron-rich aromatic systems, such as phenols and anilines, which are common precursors in the synthesis of alkoxybenzenes. wikipedia.org

The mechanism of NBS bromination of activated aromatic rings is an aromatic electrophilic substitution reaction. manac-inc.co.jp The bromine atom in NBS is positively polarized due to the adjacent electron-withdrawing succinimide (B58015) group, enabling it to act as an electrophile towards electron-rich aromatic compounds. manac-inc.co.jp For the synthesis of bromo-alkoxybenzene analogues, starting with an activated precursor like 3-isobutoxyphenol is a common strategy. The electron-donating alkoxy group activates the aromatic ring, facilitating electrophilic substitution.

The regioselectivity of NBS bromination is significantly influenced by the solvent used. For instance, using dimethylformamide (DMF) as a solvent often leads to high para-selectivity. wikipedia.org This is a crucial consideration when designing a synthesis for a specific isomer of a substituted benzene. Research has shown that for substrates like 3-substituted anilines, the polarity of the solvent can dramatically alter the position of bromination. manac-inc.co.jp

In some protocols, radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often in conjunction with irradiation, are used with NBS to achieve allylic or benzylic bromination through a radical chain reaction known as the Wohl-Ziegler reaction. wikipedia.orgmanac-inc.co.jpmasterorganicchemistry.com This highlights the tunable reactivity of NBS based on the reaction conditions.

Green Chemistry Principles in Bromination Reactions

The application of green chemistry principles to bromination reactions aims to reduce the environmental impact and hazards associated with traditional methods. digitellinc.comresearchgate.net This involves using safer solvents, reducing waste, and improving energy efficiency. researchgate.net Traditional bromination often employs hazardous reagents like elemental bromine and chlorinated solvents. imist.maresearchgate.net

Greener alternatives focus on in situ generation of the brominating agent and the use of more benign solvents. For example, a method has been developed using sodium bromide (NaBr) and sodium perborate (B1237305) (SPB), which are inexpensive and stable compounds, for the bromination of arenes. digitellinc.com Another approach utilizes potassium bromide (KBr) with ceric ammonium (B1175870) nitrate (B79036) (CAN) as a Lewis acid catalyst in polyethylene (B3416737) glycol (PEG), a more environmentally friendly solvent. This method provides high yields and does not require extensive purification. researchgate.net

The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a framework for designing more sustainable chemical processes. bridgew.edu These principles include waste prevention, atom economy, use of less hazardous chemicals, and designing for energy efficiency. researchgate.netimist.ma In the context of brominating compounds like the precursors to this compound, this could involve choosing aqueous reaction media, avoiding toxic solvents like benzene, and using catalytic systems to minimize waste. imist.ma

Novel Coupling and Functionalization Protocols for Aryl Bromides

Aryl bromides, such as this compound, are valuable intermediates that can be further functionalized through various coupling reactions. Recent advancements have led to the development of novel protocols with improved efficiency, selectivity, and functional group tolerance.

Organometallic Approaches (e.g., Ate Complex Formation, Zincate-Mediated Halogen-Metal Exchange)

Organometallic reagents play a crucial role in the functionalization of aryl halides. Ate complexes, which are anionic organometallic species, exhibit enhanced reactivity compared to their neutral counterparts. tcichemicals.com Zincates, a type of ate complex, have been extensively studied for their ability to undergo halogen-metal exchange reactions with aryl bromides. tcichemicals.com

Dianion-type zincates, such as Li₂[ZnMe₄], can react with aryl bromides at ambient temperatures to form aryl zincate intermediates, which can then be trapped with various electrophiles. tcichemicals.com A significant advancement in this area is the development of sterically hindered zincates like Li₂[ZntBu₄], which allows for highly chemoselective zincation of aryl bromides and iodides, even in the presence of sensitive functional groups. tcichemicals.comnih.gov This method enables the preparation of highly functionalized aromatic zincates that can participate in subsequent C-C bond-forming reactions. nih.gov

The halogen-metal exchange is a powerful tool for creating new carbon-carbon bonds on an aromatic ring. The resulting organozinc reagents can undergo various transition-metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net For instance, the use of tributylmagnesate (nBu₃MgLi) and dibutylisopropylmagnesate (iPr(n)Bu₂MgLi) allows for selective iodine- and bromine-magnesium exchange, respectively, at low temperatures, leading to the formation of polyfunctionalized arylmagnesium species. nih.gov These organometallic intermediates are key for the sequential functionalization of aromatic systems. The mechanism of these exchange reactions can be complex, sometimes involving a lithium-assisted aryl shuttle-like process. chemrxiv.org

Photoredox Catalysis and Visible Light-Induced Transformations for Aryl Halide Synthesis

Photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, utilizing visible light to drive chemical transformations under mild conditions. purdue.edumdpi.com This approach offers a greener alternative to traditional methods that often require harsh conditions and toxic reagents. iu.edu In the context of aryl halides, photoredox catalysis provides an efficient means to generate aryl radicals from aryl bromides and iodides. mdpi.comresearchgate.net

The general process involves a photocatalyst that, upon excitation by visible light, initiates an electron transfer to the aryl halide. This generates a radical anion, which then fragments to produce a highly reactive aryl radical. mdpi.com This aryl radical can then participate in a variety of bond-forming reactions. Dual catalytic systems, often combining a photoredox catalyst with a transition metal catalyst like nickel or palladium, have been developed to facilitate a wide range of cross-coupling reactions. rsc.orgacs.org

Visible-light-induced transformations are not limited to the use of photocatalysts. Some reactions can be promoted by light in the absence of an external photosensitizer. nih.gov These methods have been applied to the synthesis of complex molecules and demonstrate broad functional group tolerance. nih.gov The development of photoredox-catalyzed reactions represents a significant step towards more sustainable and efficient chemical synthesis. purdue.edu

Multi-Step Synthetic Routes and Sequential Functionalization

The synthesis of complex, polysubstituted benzenes often requires multi-step reaction sequences. youtube.comlibretexts.org The order of reactions is critical to ensure the desired regioselectivity and to manage the directing effects of different functional groups. libretexts.orgrsc.org For a molecule like this compound, a retrosynthetic analysis would involve identifying key bond formations and functional group interconversions. youtube.com

The synthesis often starts from a simple benzene derivative, and substituents are introduced sequentially. rsc.orgsavemyexams.com For example, an alkoxy group is typically an ortho-, para-director in electrophilic aromatic substitution. Therefore, to achieve a meta-relationship between the bromo and isobutoxy groups, the synthetic strategy might involve introducing a meta-directing group first, followed by bromination, and then converting the initial group to the desired functionality or introducing the alkoxy group at a later stage.

Mechanistic Investigations of 1 Bromo 3 2 Methylpropoxy Benzene Reactivity

Nucleophilic Substitution Mechanisms at the Bromine-Substituted Aromatic Center

Nucleophilic aromatic substitution (SNAr) reactions involving aryl halides like 1-Bromo-3-(2-methylpropoxy)benzene are critical for the synthesis of a wide range of organic compounds. The reactivity of the bromine-substituted aromatic center is influenced by the nature of the substituents on the benzene (B151609) ring.

Comparative Analysis of SNAr and SN1 Mechanisms in Halogenated Aryl Ethers

Aryl halides are generally resistant to classic S_N1 and S_N2 reactions. The S_N2 pathway is hindered because a backside attack on the sp²-hybridized carbon of the benzene ring is sterically impossible without disrupting the ring structure. stackexchange.com The S_N1 mechanism is also unfavorable due to the high energy and instability of the resulting aryl cation. stackexchange.comlibretexts.org

In specific cases, such as with aryldiazonium salts where nitrogen gas is an excellent leaving group, an S_N1-type mechanism can be observed in aromatic systems. stackexchange.com However, for this compound, the bromide is not a sufficiently good leaving group to facilitate a unimolecular departure. stackexchange.com Therefore, the S_NAr mechanism, although potentially slow due to the lack of strong ortho/para activating groups, is the more plausible pathway for nucleophilic substitution over an S_N1 mechanism.

Another potential, though less common, mechanism is the elimination-addition (benzyne) mechanism, which occurs under very strong basic conditions. stackexchange.commasterorganicchemistry.com This pathway involves the elimination of HBr to form a highly reactive benzyne (B1209423) intermediate, which is then attacked by a nucleophile. masterorganicchemistry.com The viability of this mechanism for this compound would depend on the reaction conditions, specifically the use of exceptionally strong bases like sodium amide. stackexchange.com

Reactivity with Various Nucleophiles (e.g., Hydroxide (B78521), Amine, Thiol Groups)

The bromine atom on the benzene ring of this compound can be substituted by various nucleophiles, such as hydroxide, amine, or thiol groups. The success of these reactions often depends on the reaction conditions and the nucleophilicity of the attacking species. For instance, reactions with nucleophiles like sodium hydroxide or ammonia (B1221849) can lead to the corresponding substituted derivatives. The presence of electron-withdrawing groups generally enhances the reactivity of aryl halides towards nucleophiles. While the (2-methylpropoxy) group is electron-donating, the inherent electrophilicity of the carbon-bromine bond still allows for substitution reactions.

Electrophilic Aromatic Substitution Reactivity of the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. The substituents on the aromatic ring play a crucial role in determining both the rate of reaction and the regioselectivity of the incoming electrophile. pressbooks.pubchemistrysteps.com

Quantitative Assessment of Directing Group Effects of Bromine and (2-methylpropoxy) Substituents

In this compound, the two substituents, bromine and the (2-methylpropoxy) group, exert competing directing effects.

The (2-methylpropoxy) group: As an alkoxy group, it is a strong activating group and an ortho-, para-director. pressbooks.pubmasterorganicchemistry.com This is due to the resonance effect where the lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate. youtube.com

The Bromine atom: Halogens are a unique class of substituents. They are deactivating groups due to their strong inductive electron-withdrawing effect, making the ring less reactive than benzene. libretexts.orgpressbooks.pub However, they are ortho-, para-directors because of the resonance effect where a lone pair on the halogen can be donated to the ring, which preferentially stabilizes the arenium ion when the attack is at the ortho or para positions. libretexts.orgmasterorganicchemistry.com

In this compound, the strongly activating and ortho-, para-directing (2-methylpropoxy) group will dominate the directing effects over the deactivating but also ortho-, para-directing bromine atom. Therefore, electrophilic substitution is expected to occur at the positions that are ortho and para to the (2-methylpropoxy) group. The possible positions are C2, C4, and C6. Of these, C4 is para to the (2-methylpropoxy) group and ortho to the bromine. C6 is ortho to the (2-methylpropoxy) group. C2 is ortho to both substituents. Steric hindrance may influence the final product distribution, potentially favoring substitution at the less hindered C4 and C6 positions.

Kinetic Studies of Electrophilic Attack on the Brominated Alkoxybenzene Core

Kinetic studies on the bromination of alkoxybenzenes have shown that the structure of the alkoxy group can influence the reaction rate. researchgate.netnih.gov For instance, in the bromination of various alkoxybenzenes, the reactivity was found to increase in the order of tert-butoxy (B1229062) < ethoxy < isopropoxy. researchgate.netnih.gov This suggests that both electronic and steric effects play a role. While larger alkyl groups can have a greater electron-donating inductive effect, they can also introduce steric hindrance that attenuates this favorable electronic effect. nih.gov

The mechanism for electrophilic aromatic substitution, such as bromination, generally proceeds through a two-step process: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. chemistrysteps.comlibretexts.org The formation of the arenium ion is typically the rate-determining step. chemistrysteps.com For the bromination of activated aromatic compounds like alkoxybenzenes, various aqueous bromine species can act as the electrophile. researchgate.netnih.gov

The half-lives for the bromination of alkoxybenzenes under typical drinking water treatment conditions have been estimated to be in the range of 5 to 125 days, indicating that they are sufficiently reactive to be precursors for brominated disinfection byproducts. rsc.org

Radical Pathways and Transformations Involving the Aryl Bromide Moiety

Aryl radicals are highly reactive intermediates that can be generated from aryl halides, including aryl bromides. rsc.orgnih.gov Modern methods for generating aryl radicals often employ photoredox catalysis or electrochemical approaches. rsc.org Once formed, these radicals can participate in a variety of transformations.

For instance, aryl radicals generated from aryl bromides can undergo intramolecular cyclization reactions. rsc.org They can also be involved in intermolecular cross-coupling reactions. rsc.org Another pathway involves the formation of an electron donor-acceptor (EDA) complex between an aryl bromide and another species, which upon photoexcitation can lead to the generation of an aryl radical. rsc.org This aryl radical can then abstract a hydrogen atom to generate an alkyl radical, which can subsequently undergo further reactions. rsc.org

In the context of catalysis, aryl bromides can be activated by transition metal complexes, such as those of palladium or nickel. acs.org For example, the oxidative addition of a nickel(0) catalyst to an aryl bromide can form an arylnickel(II) species, which can then be reduced to an arylnickel(I) intermediate. This intermediate can then engage in processes like single electron transfer (SET) to generate a radical. acs.org

Generation and Reactivity of Aryl Radicals from this compound

There is no specific information available in published scientific literature regarding the generation and reactivity of aryl radicals derived from this compound. General methods for generating aryl radicals from aryl halides include reactions with tin hydrides (Bu3SnH) in the presence of an initiator like AIBN, or more modern approaches using photoredox catalysis with light-induced single electron transfer. In such a process, the carbon-bromine bond of the molecule would undergo homolytic cleavage to form the corresponding 3-(2-methylpropoxy)phenyl radical. The reactivity of this radical would then be dictated by its electronic properties and the specific reaction conditions. However, without experimental studies on this particular compound, any discussion of its specific reactivity remains speculative.

Radical Cascade and Cyclization Reactions Utilizing Aryl Radicals

Similarly, there is a lack of documented research on radical cascade and cyclization reactions that specifically utilize aryl radicals generated from this compound. Radical cascade reactions are powerful synthetic tools that involve a sequence of intramolecular radical reactions, often leading to the rapid construction of complex molecular architectures. An aryl radical, once generated, can participate in intramolecular additions to suitably positioned double or triple bonds, initiating a cascade that can form multiple rings in a single synthetic operation. The feasibility and outcome of such a cascade are highly dependent on the structure of the starting material, including the length and nature of the side chains. As no studies have been reported for this compound, no data tables or detailed research findings on its behavior in radical cascade or cyclization reactions can be provided.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the precise structure of 1-Bromo-3-(2-methylpropoxy)benzene. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive picture of the molecular framework can be assembled.

Detailed ¹H NMR Spectral Assignment and Coupling Constant Analysis

The ¹H NMR spectrum provides critical information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The aromatic protons, being directly attached to the benzene (B151609) ring, typically resonate in the downfield region of the spectrum, between δ 6.5 and 8.0 ppm. libretexts.org The electron-withdrawing effect of the bromine atom deshields the adjacent protons, causing them to appear at a lower field.

The protons of the 2-methylpropoxy group exhibit characteristic signals in the upfield region. The two methyl groups are equivalent due to the molecule's symmetry and therefore produce a single, more intense signal. docbrown.info The methylene (B1212753) protons adjacent to the ether oxygen are deshielded and appear further downfield compared to the methine proton of the isobutyl group.

Interactive ¹H NMR Data Table for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons7.2-7.5Multiplet
O-CH ₂-Ar~4.5Singlet
O-CH ₂(isobutyl)3.7-3.9Multiplet
CH (CH₃)₂Multiplet
CH(CH ₃)₂1.0-1.2Singlet

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

¹³C NMR and DEPT Spectroscopy for Carbon Framework Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbon atoms of the benzene ring typically appear in the δ 120-150 ppm range. libretexts.org The carbon atom bonded to the electronegative bromine atom will be shifted downfield.

Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy is a valuable technique used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.org A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons are not observed in DEPT spectra. libretexts.org This allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum.

Interactive ¹³C NMR and DEPT Data Table for this compound

Carbon Assignment Chemical Shift (δ, ppm) DEPT-135 Signal
C -BrNo Signal
Aromatic C -HPositive
C -ONo Signal
O-C H₂-Ar~70-75Negative
O-C H₂(isobutyl)Negative
C H(CH₃)₂~30-35Positive
CH(C H₃)₂Positive

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR techniques are instrumental in establishing the precise connectivity between atoms within the molecule. mdpi.com

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, typically through two or three bonds. princeton.edu This helps to trace the proton-proton networks within the isobutyl group and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). youtube.comemerypharma.com This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). youtube.comemerypharma.com This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the 2-methylpropoxy group and the benzene ring via the ether linkage.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with a high degree of accuracy. This allows for the unambiguous determination of the molecular formula. For this compound (C₁₁H₁₅BrO), the presence of bromine is readily identified by its characteristic isotopic pattern, with two peaks of nearly equal intensity for the ⁷⁹Br and ⁸¹Br isotopes.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. uakron.edu This technique provides valuable insights into the structure of the molecule by revealing its characteristic fragmentation pathways. For this compound, common fragmentation patterns would likely involve the cleavage of the ether bond and the loss of the isobutyl group or the bromine atom. libretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule. These methods probe the distinct vibrational modes of chemical bonds, which serve as a molecular fingerprint.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the bonds. The IR spectrum of this compound is characterized by absorptions from the aromatic ring, the ether linkage, the aliphatic isobutoxy group, and the carbon-bromine bond. Key absorption bands for alkanes, aromatic compounds, ethers, and alkyl halides are well-documented. libretexts.org The C-H stretching vibrations of the aromatic ring typically appear between 3100-3000 cm⁻¹, while the aliphatic C-H stretches from the isobutoxy group are found in the 3000–2850 cm⁻¹ region. libretexts.org In-ring carbon-carbon stretches of the benzene ring produce bands in the 1600-1400 cm⁻¹ range. libretexts.org The ether functional group is identifiable by its strong C-O stretching band, and the C-Br stretch is expected at lower frequencies, generally between 690-515 cm⁻¹. libretexts.orguwosh.edu

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar and symmetric vibrations. For substituted benzenes, a characteristic ring breathing mode often appears around 1000 cm⁻¹. nbuv.gov.uaroyalsocietypublishing.org The Raman spectrum would also corroborate the presence of aromatic C=C and aliphatic C-H stretching vibrations. nbuv.gov.ua

The expected vibrational frequencies for this compound, based on characteristic group frequencies, are detailed in the table below.

Functional Group/VibrationTechniqueExpected Wavenumber/Shift (cm⁻¹)
Aromatic C-H StretchIR, Raman3100–3000 libretexts.org
Aliphatic C-H StretchIR, Raman3000–2850 libretexts.orgdocbrown.info
Aromatic C=C StretchIR, Raman1600–1450 libretexts.org
C-H Bend/DeformationIR1480–1270 docbrown.info
Asymmetric C-O-C Ether StretchIR~1250
Symmetric C-O-C Ether StretchIR~1050
Aromatic Ring BreathingRaman~1000 nbuv.gov.ua
Aromatic C-H Out-of-Plane BendIR900–675 libretexts.org
C-Br StretchIR, Raman690–515 libretexts.orguwosh.edu

X-ray Crystallography for Solid-State Structural Analysis of Derivatives (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule.

While no public X-ray crystal structures for this compound itself are currently available, the analysis of a suitable crystalline derivative would offer unparalleled structural insight. If a derivative were synthesized and crystallized, X-ray diffraction analysis could unambiguously determine:

Molecular Conformation: The exact spatial orientation of the 2-methylpropoxy group relative to the plane of the benzene ring.

Bond Parameters: Precise, experimentally determined lengths and angles for all bonds, including the C-Br, C-O, and C-C bonds.

Intermolecular Interactions: The analysis of the crystal packing would reveal how molecules interact with each other in the solid state, identifying non-covalent forces such as π–π stacking or other weak interactions that govern the material's properties. iucr.org The study of crystal structures of other substituted aromatic compounds demonstrates the power of this technique in revealing detailed packing arrangements and specific intermolecular contacts. researchgate.net

Such data would provide a complete, high-resolution structural picture, complementing the information obtained from spectroscopic methods and theoretical calculations.

Computational Chemistry and Theoretical Studies of 1 Bromo 3 2 Methylpropoxy Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for medium-sized organic molecules. It is used to calculate the electron density of a system to determine its energy and other properties, providing a robust framework for analyzing the electronic nature and reactivity of 1-Bromo-3-(2-methylpropoxy)benzene.

DFT calculations are instrumental in describing the electronic structure by determining the energies and shapes of molecular orbitals (MOs). For this compound, the analysis focuses on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. researchgate.netjimdo.com

In this compound, the HOMO is expected to be a π-orbital with significant electron density on the benzene (B151609) ring, influenced by the electron-donating character of the ether oxygen. The LUMO is likely a π* antibonding orbital. The bromine atom, being highly electronegative, and the bulky isobutoxy group both influence the energy levels and spatial distribution of these orbitals. DFT calculations can precisely map these orbitals and quantify their energies. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for this compound (Calculated via DFT)

Molecular OrbitalEnergy (eV)Description
HOMO-8.95Primarily π-orbital on the aromatic ring, high electron density near the ether group.
LUMO-0.78Primarily π*-antibonding orbital distributed across the aromatic system.
HOMO-LUMO Gap8.17Indicates high kinetic stability.

Note: The values in this table are illustrative, based on typical DFT results for similar aromatic ethers, and serve to represent the type of data generated from such calculations.

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool derived from DFT calculations that maps the electrostatic potential onto the molecule's electron density surface. researchgate.net This map helps visualize the charge distribution and predict how the molecule will interact with other chemical species. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. acs.org

For this compound, the EPS map would show a significant region of negative potential around the ether oxygen atom due to its lone pairs. The aromatic ring would exhibit areas of negative π-electron density above and below the plane. The bromine atom's electronegativity would create a region of slightly positive potential on the atom itself (a σ-hole) and influence the potential of the adjacent carbon. researchgate.netacs.org This map is crucial for predicting sites of hydrogen bonding, halogen bonding, and electrophilic aromatic substitution.

DFT is highly effective in predicting the regioselectivity of chemical reactions by calculating the energies of potential intermediates and transition states. researchgate.net For electrophilic aromatic substitution on this compound, the two substituents direct incoming electrophiles. The isobutoxy group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director.

DFT calculations can model the addition of an electrophile to each of the four available positions on the benzene ring (C2, C4, C5, C6). By comparing the calculated activation energies for the formation of the corresponding sigma complexes (arenium ions), the most favorable reaction pathway can be identified. bris.ac.uk The calculations would likely confirm that substitution is most favored at the positions ortho and para to the activating isobutoxy group (C2, C4, and C6), with the steric bulk of the isobutoxy and bromo groups influencing the final product ratio.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of molecules. researchgate.net For this compound, the primary source of flexibility lies in the isobutoxy side chain, specifically the rotation around the C(aryl)-O, O-CH₂, and CH₂-CH bonds.

MD simulations model the atomic movements over time by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape. rsc.org These simulations can identify the most stable (lowest energy) conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape might change in different environments (e.g., in solution versus the gas phase) and how its conformation affects its reactivity and interactions with other molecules.

Table 2: Key Dihedral Angles Determining the Conformation of the Isobutoxy Group

Dihedral AngleDescriptionExpected Behavior
C(aryl)-C(aryl)-O-C(alkyl)Rotation around the aryl-oxygen bondInfluences the orientation of the ether relative to the ring.
C(aryl)-O-C(alkyl)-C(alkyl)Rotation around the O-CH₂ bondDetermines the primary extension of the alkyl chain.
O-C(alkyl)-C(alkyl)-C(methyl)Rotation around the CH₂-CH bondGoverns the position of the two methyl groups.

This table identifies the key rotational bonds that would be analyzed in an MD simulation to understand the conformational preferences of the molecule.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique that aims to find a statistical relationship between the structural properties of a series of compounds and their chemical reactivity.

Developing a QSRR model for a reaction involving this compound would involve several steps. First, a dataset of structurally related compounds (e.g., other substituted bromo-alkoxybenzenes) with experimentally measured reaction rate constants would be required. ethernet.edu.et

Next, a wide range of molecular descriptors (numerical values that encode structural, electronic, or steric features) would be calculated for each compound using methods like DFT. These can include electronic parameters (e.g., HOMO/LUMO energies, partial atomic charges), steric parameters (e.g., molecular volume), and topological indices.

Finally, statistical methods, such as multiple linear regression, are used to build a mathematical equation that correlates a subset of these descriptors with the observed reaction kinetics. Such a model, once validated, could be used to predict the reaction rates for new, untested compounds within the same chemical class, guiding synthetic efforts and mechanistic studies.

Correlation of Theoretical Parameters with Experimental Reaction Rate Constants

No studies have been found that report on the correlation between theoretical parameters (such as molecular orbital energies, atomic charges, or electrostatic potentials) and experimentally determined reaction rate constants for reactions involving this compound.

Reaction Pathway Elucidation and Transition State Analysis

There is no available research that elucidates the reaction pathways or analyzes the transition states for any chemical transformation of this compound through computational methods.

Synthetic Applications of 1 Bromo 3 2 Methylpropoxy Benzene As a Building Block

Cross-Coupling Reactions for C-C Bond Formation

The bromine atom on the aromatic ring of 1-Bromo-3-(2-methylpropoxy)benzene makes it an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the construction of carbon-carbon bonds.

Suzuki-Miyaura Coupling for Aryl-Aryl and Aryl-Alkyl Synthesis

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org this compound can react with various aryl or alkyl boronic acids and their esters to produce substituted biaryls and alkylarenes, respectively. nrochemistry.comharvard.edu The reaction typically involves a palladium precursor, a phosphine (B1218219) ligand, and a base in a suitable solvent system. fishersci.co.ukscielo.br

The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates. wikipedia.org

Below is a representative table of potential Suzuki-Miyaura coupling reactions involving this compound.

EntryBoronic Acid/EsterCatalyst SystemBaseSolventProduct
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O3-(2-Methylpropoxy)-1,1'-biphenyl
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane4'-Methoxy-3-(2-methylpropoxy)-1,1'-biphenyl
3Methylboronic acidPd₂(dba)₃ / SPhosK₃PO₄THF/H₂O1-Methyl-3-(2-methylpropoxy)benzene
4Potassium vinyltrifluoroboratePd(OAc)₂ / PPh₃NEt₃Propanol1-(2-Methylpropoxy)-3-vinylbenzene

Negishi, Stille, and Sonogashira Coupling Reactions with Aryl Bromides

Beyond the Suzuki coupling, this compound is also a suitable substrate for other important palladium-catalyzed cross-coupling reactions, each utilizing a different organometallic nucleophile.

Negishi Coupling: This reaction employs organozinc reagents, which are known for their high reactivity and functional group tolerance. The coupling of this compound with an organozinc compound would provide a direct route to various substituted aromatics.

Stille Coupling: Utilizing organotin (stannane) reagents, the Stille reaction is valued for its tolerance of a wide array of functional groups, although the toxicity of tin compounds is a drawback. libretexts.org

Sonogashira Coupling: This reaction specifically forms a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgscirp.org It is a highly reliable method for synthesizing arylalkynes. organic-chemistry.orgresearchgate.net

These reactions significantly broaden the synthetic utility of this compound, allowing for the introduction of diverse carbon-based substituents.

Reaction TypeCoupling PartnerCatalyst SystemProduct
Negishi Phenylzinc chloridePd(PPh₃)₄3-(2-Methylpropoxy)-1,1'-biphenyl
Stille Tributyl(vinyl)stannanePd(PPh₃)₄1-(2-Methylpropoxy)-3-vinylbenzene
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuI1-((4-isobutoxyphenyl)ethynyl)benzene

Advanced Catalytic Systems for Chemoselective Coupling

Modern advancements in catalysis have led to the development of highly efficient and selective palladium catalyst systems. These often feature bulky, electron-rich phosphine ligands (such as Buchwald or Hartwig ligands) or N-heterocyclic carbenes (NHCs). nih.gov These advanced systems offer several advantages for reactions involving substrates like this compound:

Higher Activity: They can catalyze couplings with less reactive partners (e.g., aryl chlorides) and at lower catalyst loadings.

Milder Conditions: Reactions can often be performed at lower temperatures, increasing functional group tolerance.

Chemoselectivity: In molecules with multiple halide sites (e.g., a bromo and an iodo substituent), these catalysts can often selectively react at the more reactive site, allowing for sequential, site-specific modifications. researchgate.netsemanticscholar.org

For this compound, these catalysts ensure high yields and prevent potential side reactions, making the synthesis of complex target molecules more efficient and predictable.

Heteroatom Functionalization

In addition to forming C-C bonds, the aryl bromide moiety of this compound is a handle for introducing heteroatoms such as oxygen, sulfur, and nitrogen, leading to the formation of ethers, thioethers, amines, and amides.

Ether and Thioether Formation via Nucleophilic Substitution

While direct nucleophilic aromatic substitution (SNAAr) on an unactivated aryl bromide is difficult, metal-catalyzed methods facilitate the formation of C-O and C-S bonds. semanticscholar.org The Ullmann condensation (copper-catalyzed) and, more recently, the Buchwald-Hartwig C-O/C-S coupling (palladium-catalyzed) are effective for reacting aryl bromides with alcohols, phenols, and thiols. These reactions allow the isobutoxybenzene core to be further functionalized with a variety of ether and thioether groups.

EntryNucleophileReaction TypeCatalystProduct
1PhenolBuchwald-Hartwig C-O CouplingPd₂(dba)₃ / BINAP1-Isobutoxy-3-phenoxybenzene
2Sodium methoxideUllmann CondensationCuI1-Isobutoxy-3-methoxybenzene
3ThiophenolBuchwald-Hartwig C-S CouplingPd(OAc)₂ / Xantphos(3-Isobutoxyphenyl)(phenyl)sulfane

Amination and Amidation Reactions on the Aryl Bromide Core

The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling aryl halides with amines. libretexts.orgwikipedia.org This palladium-catalyzed reaction is highly general, tolerating a wide range of primary and secondary amines and aryl halides. organic-chemistry.orgnih.gov this compound can be efficiently converted into the corresponding N-aryl or N-alkyl-N-aryl amines using this methodology.

Similarly, the related Buchwald-Hartwig amidation allows for the coupling of aryl bromides with amides to form N-arylamides. These reactions are crucial for synthesizing compounds prevalent in medicinal chemistry. nih.govucl.ac.uk

EntryReagentReaction TypeCatalyst SystemBaseProduct
1AnilineAminationPd₂(dba)₃ / BINAPNaOt-BuN-(3-Isobutoxyphenyl)aniline
2MorpholineAminationPd(OAc)₂ / XPhosK₃PO₄4-(3-Isobutoxyphenyl)morpholine
3BenzamideAmidationPd(OAc)₂ / XantphosCs₂CO₃N-(3-Isobutoxyphenyl)benzamide
4Pyrrolidin-2-oneAmidationCuI / L-prolineK₂CO₃1-(3-Isobutoxyphenyl)pyrrolidin-2-one

Introduction of Alkenyl and Alkynyl Moieties

The bromine atom in this compound serves as a versatile functional handle for the introduction of unsaturated carbon-carbon bonds, specifically alkenyl and alkynyl groups. This is predominantly achieved through palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The two most prominent methods for this purpose are the Suzuki-Miyaura coupling for forming aryl-alkenyl bonds and the Sonogashira coupling for aryl-alkynyl bonds.

The Suzuki-Miyaura reaction involves the coupling of the aryl bromide with an organoboron species, such as a vinylboronic acid or a vinylboronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The general scheme for this reaction allows for the formation of a carbon-carbon single bond between the aromatic ring and the vinyl group. wikipedia.org The reactivity in Suzuki couplings is generally high for aryl bromides, making this compound a suitable substrate. tcichemicals.com

Similarly, the Sonogashira coupling enables the direct connection of a terminal alkyne to the aromatic ring. organic-chemistry.org This reaction is co-catalyzed by palladium and copper(I) salts and requires a base, typically an amine. organic-chemistry.orgresearchgate.net The C(sp²)-C(sp) bond formation is highly efficient for aryl bromides, providing a direct route to 3-(2-methylpropoxy)phenyl-substituted alkynes. researchgate.net These alkynylated products are valuable intermediates, as the triple bond can be further manipulated in subsequent synthetic steps.

These cross-coupling strategies are summarized in the table below, illustrating the transformation of this compound into more complex structures bearing alkenyl or alkynyl functionalities.

Reaction TypeCoupling PartnerCatalyst SystemGeneral Product
Suzuki-Miyaura CouplingVinylboronic acid / esterPd(0) catalyst, Base (e.g., K₂CO₃, KF)1-Alkenyl-3-(2-methylpropoxy)benzene
Sonogashira CouplingTerminal alkynePd(0) catalyst, Cu(I) co-catalyst, Amine base1-Alkynyl-3-(2-methylpropoxy)benzene

Cyclization Reactions and Heterocycle Synthesis

This compound is a key starting material for the synthesis of various heterocyclic compounds. The bromo- and isobutoxy-substituted benzene (B151609) ring can be elaborated and subsequently cyclized to form complex molecular architectures, which are prevalent in pharmaceuticals and other biologically active molecules.

Role in Annelation and Ring-Closing Metathesis (RCM)

Annelation, the process of building a new ring onto an existing one, can be facilitated by reactions involving the functional groups of this compound or its derivatives. For instance, after converting the bromo group into a different functionality (e.g., an amino or hydroxyl group) through nucleophilic substitution or other transformations, intramolecular cyclization can be induced to form fused ring systems.

Ring-Closing Metathesis (RCM) is a powerful technique for synthesizing unsaturated rings, particularly macrocycles. wikipedia.orgsigmaaldrich.com For this compound to be utilized in RCM, it must first be converted into a diene. This can be accomplished through sequential cross-coupling reactions. For example, two separate Suzuki or Stille couplings could be employed to introduce two terminal alkene chains at different positions on the aromatic ring, creating a suitable precursor for RCM. The subsequent intramolecular metathesis, typically catalyzed by a ruthenium-based catalyst like a Grubbs' catalyst, would then form a new cyclic structure fused or appended to the benzene ring. organic-chemistry.orgharvard.edu The driving force for this reaction is often the formation of a volatile byproduct, such as ethylene. wikipedia.org

Precursor for Complex Organic Scaffolds (e.g., in Febuxostat synthesis pathways)

A significant application of this compound and its precursors is in the synthesis of the drug Febuxostat. newdrugapprovals.org Febuxostat, a non-purine xanthine (B1682287) oxidase inhibitor used to treat gout and hyperuricemia, features a 2-phenyl-4-methylthiazole-5-carboxylic acid core structure. newdrugapprovals.orgnih.gov The 3-cyano-4-(2-methylpropoxy)phenyl moiety of Febuxostat can be synthesized from precursors related to this compound.

One common synthetic pathway starts with 4-hydroxybenzonitrile, which is first brominated to yield 3-bromo-4-hydroxybenzonitrile. google.com This intermediate is then alkylated with isobutyl bromide (1-bromo-2-methylpropane) in the presence of a base to form 3-bromo-4-isobutoxybenzonitrile. google.com This step is crucial as it introduces the isobutoxy group present in the final drug. The bromo group is then converted to a cyano group via a cyanation reaction, typically using cuprous cyanide, to yield 4-isobutoxy-1,3-dicyanobenzene. google.comgoogle.com

This dinitrile is a key intermediate which is then converted into a thioamide. The thioamide subsequently undergoes a Hantzsch-type thiazole (B1198619) synthesis by reacting with a 2-haloacetoacetate derivative (like 2-chloroacetoacetic acid ethyl ester) to construct the thiazole ring. google.comnih.govgoogle.com The final step involves the hydrolysis of the ester group to the carboxylic acid, completing the synthesis of Febuxostat. google.com

The table below outlines a representative synthetic sequence starting from a related precursor to form a key intermediate for Febuxostat.

StepStarting MaterialReagentsProductPurpose
13-Bromo-4-hydroxybenzonitrile1-Bromo-2-methylpropane, Base (e.g., K₂CO₃)3-Bromo-4-isobutoxybenzonitrileIntroduction of the isobutoxy side chain.
23-Bromo-4-isobutoxybenzonitrileCuprous Cyanide (CuCN)4-Isobutoxy-1,3-dicyanobenzeneIntroduction of the second nitrile group.
34-Isobutoxy-1,3-dicyanobenzeneThioacetamide or NaSH3-Cyano-4-isobutoxythiobenzamideFormation of the thioamide for thiazole synthesis.
43-Cyano-4-isobutoxythiobenzamideEthyl 2-chloroacetoacetateEthyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylateCyclization to form the thiazole ring.
5Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylateBase (e.g., NaOH), then acidFebuxostatHydrolysis of the ester to the final carboxylic acid.

Concluding Remarks and Future Research Perspectives

Emerging Trends in Aryl Bromide and Aryl Ether Chemistry

The fields of aryl bromide and aryl ether chemistry are continuously evolving, driven by the need for more efficient, selective, and versatile bond-forming reactions. The reactivity of compounds like 1-Bromo-3-(2-methylpropoxy)benzene is significantly enhanced by these new methodologies.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, remain cornerstone technologies for forming carbon-carbon and carbon-nitrogen bonds, respectively. organic-chemistry.orgmt.comfishersci.co.uk The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is widely used in the pharmaceutical industry to link aromatic ring structures. mt.commdpi.com The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines from aryl halides. organic-chemistry.orglibretexts.org Recent advancements focus on developing more active and stable catalysts that can operate under milder conditions with lower catalyst loadings. organic-chemistry.org

A significant emerging trend is the use of photoredox catalysis for C–H functionalization. nih.govacs.orgnih.gov These methods use visible light to generate highly reactive radical intermediates, enabling the direct arylation of C–H bonds in ethers. nih.govnih.gov This approach avoids the pre-functionalization often required in traditional cross-coupling, offering a more atom-economical route to complex molecules. acs.org Nickel-catalyzed C–H functionalization has also emerged as a powerful strategy for the arylation of ethers using aryl bromides. researchgate.netbeilstein-journals.org

Furthermore, transition-metal-catalyzed C-H activation is a rapidly developing field. mdpi.comehu.es Catalysts based on rhodium and other metals can selectively functionalize C-H bonds, offering novel pathways for molecular construction that complement traditional methods. mdpi.comnsf.gov The activation and cleavage of the C–O bond in aryl ethers is another area of intense research, providing alternative disconnection strategies in retrosynthesis. rsc.org

Potential for Sustainable Synthetic Routes and Methodologies

The principles of green chemistry are increasingly influencing the development of synthetic routes for aryl ethers. For the classic Williamson ether synthesis, which is a common method for preparing aryl ethers, efforts are being made to improve its sustainability. numberanalytics.com This includes the use of less toxic reagents, recyclable catalysts, and optimizing reaction conditions to minimize energy consumption and waste. numberanalytics.comresearchgate.net

One of the most promising sustainable approaches is the use of water as a reaction solvent. researchgate.netrsc.org Micellar catalysis, where surfactants are used to create reaction microenvironments in water, has been shown to be an efficient, economical, and environmentally friendly method for ether synthesis. researchgate.netrsc.org This technique can make the production of hydrophobic organic compounds in aqueous media feasible. researchgate.net

Another green approach involves the use of deep eutectic solvents (DESs). chemistryforsustainability.org These are mixtures of Lewis or Brønsted acids and bases that are liquid at low temperatures. Zinc-based DESs have been shown to be efficient, recyclable catalysts for the dehydrative cross-etherification of alcohols to form unsymmetrical ethers, producing only water as a byproduct. chemistryforsustainability.org

The development of heterogeneous catalysts also contributes to more sustainable processes. For instance, bi-functional Al-Ni-P heterogeneous catalysts have been used for the green and efficient synthesis of unsaturated ethers under mild conditions. mdpi.com Additionally, photocatalytic methods, by utilizing light as a renewable energy source, inherently offer a more sustainable pathway compared to thermally driven reactions. acs.org

Unexplored Reactivity and Application Domains for this compound Derivatives

While this compound is a useful building block, its full potential in terms of reactivity and application remains largely untapped. The combination of its bromo and ether functionalities makes it an ideal candidate for exploration in several modern research areas.

The application of recently developed catalytic systems to this specific substrate is a significant area for future research. For example, the systematic exploration of its reactivity in photoredox-mediated C-H functionalization or electroreductive arylation could lead to novel molecular architectures. nih.govacs.org The selective functionalization of the C-H bonds on the isobutoxy group or the aromatic ring via these new methods could provide access to derivatives that are difficult to synthesize using traditional means.

The derivatives of this compound could also find applications in materials science. Functionalized poly(aryl ether)s have been investigated for use in electronic devices, such as resistive switching memories. bohrium.com By incorporating the this compound moiety into polymer backbones, new materials with tailored electronic and physical properties could be developed. Similarly, the unique structure of its derivatives could be explored for applications in lithium-ion batteries, where functionalized ethers are used as electrolytes, additives, or binders. rsc.org

In the realm of medicinal chemistry, this compound serves as a precursor to a wide array of potential pharmacophores. fiveable.me While its use as an intermediate is established, a systematic investigation of the biological activities of its direct derivatives is an area ripe for exploration. The isobutoxy group can improve solubility in non-polar environments, which could be advantageous for bioavailability. The application of diverse coupling partners in Suzuki and Buchwald-Hartwig reactions, followed by biological screening, could uncover new lead compounds for drug discovery.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.